molecular formula C16H27N B6303290 2-Ethyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole CAS No. 1629022-88-3

2-Ethyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole

Cat. No.: B6303290
CAS No.: 1629022-88-3
M. Wt: 233.39 g/mol
InChI Key: MDWMXFMKKLYSBE-UHFFFAOYSA-N
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Description

2-Ethyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole is an organic compound with a complex structure It is a derivative of cyclododeca[b]pyrrole, characterized by the presence of an ethyl group at the second position and a fully hydrogenated cyclododeca ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor, followed by hydrogenation to achieve the desired decahydro structure. The reaction conditions often require the use of catalysts, such as palladium or platinum, under high-pressure hydrogenation conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ethyl group, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, high pressure.

    Substitution: Sodium hydride, lithium diisopropylamide, aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically results in fully hydrogenated derivatives.

Scientific Research Applications

2-Ethyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclododeca[b]pyrrole: The parent compound without the ethyl group.

    Decahydro-1H-cyclododeca[b]pyrrole: A similar compound without the ethyl substitution.

    2-Methyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole: A methyl-substituted analogue.

Uniqueness

2-Ethyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole is unique due to its specific substitution pattern and fully hydrogenated ring system. These features confer distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-ethyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N/c1-2-15-13-14-11-9-7-5-3-4-6-8-10-12-16(14)17-15/h13,17H,2-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWMXFMKKLYSBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N1)CCCCCCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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